molecular formula C17H20N2OS B4441709 N-cyclohexyl-2-(2-quinolinylthio)acetamide

N-cyclohexyl-2-(2-quinolinylthio)acetamide

Cat. No. B4441709
M. Wt: 300.4 g/mol
InChI Key: GWEMHZZPNOOTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(2-quinolinylthio)acetamide, also known as CQTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CQTA belongs to the class of thioacetamide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-(2-quinolinylthio)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-quinolinylthio)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-cyclohexyl-2-(2-quinolinylthio)acetamide can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. Additionally, N-cyclohexyl-2-(2-quinolinylthio)acetamide has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclohexyl-2-(2-quinolinylthio)acetamide is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs. However, the limitations of N-cyclohexyl-2-(2-quinolinylthio)acetamide include its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-(2-quinolinylthio)acetamide. One area of interest is the development of novel formulations that improve the solubility and bioavailability of N-cyclohexyl-2-(2-quinolinylthio)acetamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclohexyl-2-(2-quinolinylthio)acetamide and to identify potential biomarkers that could be used to predict patient response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-cyclohexyl-2-(2-quinolinylthio)acetamide in humans.

Scientific Research Applications

N-cyclohexyl-2-(2-quinolinylthio)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its ability to inhibit the growth of cancer cells has been demonstrated in several studies, making it a promising candidate for anticancer therapy.

properties

IUPAC Name

N-cyclohexyl-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-16(18-14-7-2-1-3-8-14)12-21-17-11-10-13-6-4-5-9-15(13)19-17/h4-6,9-11,14H,1-3,7-8,12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEMHZZPNOOTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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